molecular formula C17H15N3O3S2 B2375208 2-(4-(methylsulfonyl)phenyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide CAS No. 941883-49-4

2-(4-(methylsulfonyl)phenyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide

Cat. No.: B2375208
CAS No.: 941883-49-4
M. Wt: 373.45
InChI Key: SPCXPFDPAAKXGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(methylsulfonyl)phenyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C17H15N3O3S2 and its molecular weight is 373.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Applications

Compounds structurally related to 2-(4-(methylsulfonyl)phenyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide have been explored for their potential as antimicrobial agents. A study by Darwish et al. (2014) synthesized novel heterocyclic compounds incorporating a sulfamoyl moiety, showing promising in vitro antibacterial and antifungal activities (Darwish et al., 2014). Another research by Fahim and Ismael (2019) also indicated good antimicrobial activity for similar compounds, supporting their potential in this field (Fahim & Ismael, 2019).

Anticancer and Antiviral Applications

Research has explored the use of these compounds in anticancer and antiviral treatments. Carta et al. (2017) investigated sulfonamide inhibitors, structurally related to the compound , for their inhibitory action against human carbonic anhydrase isoforms, relevant in cancer and other pathologies (Carta et al., 2017). In addition, these compounds were found to have an effective inhibitory effect on blood enzymes from several mammalian species, which could be advantageous for drug transport.

Antioxidant Applications

A study by Talapuru et al. (2014) synthesized amidomethane sulfonyl-linked pyrrolyl oxazoles/thiazoles/imidazoles from similar acetamides, demonstrating significant antioxidant activity, exceeding that of standard Ascorbic acid (Talapuru et al., 2014).

Anticonvulsant Applications

Compounds containing a sulfonamide thiazole moiety, akin to the compound , have shown potential as anticonvulsant agents. A study by Farag et al. (2012) found that some synthesized derivatives offered protection against picrotoxin-induced convulsion (Farag et al., 2012).

Properties

IUPAC Name

2-(4-methylsulfonylphenyl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S2/c1-25(22,23)14-6-4-12(5-7-14)9-16(21)20-17-19-15(11-24-17)13-3-2-8-18-10-13/h2-8,10-11H,9H2,1H3,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPCXPFDPAAKXGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.